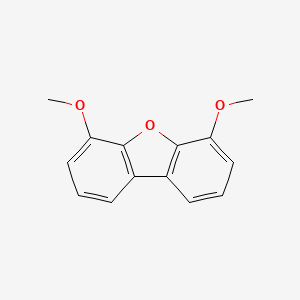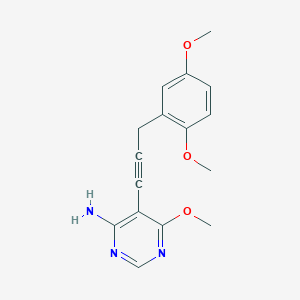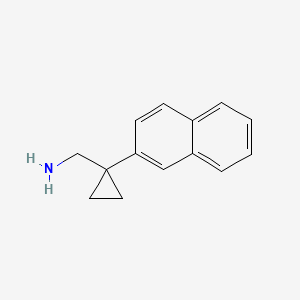
1-(2-Naphthyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)cyclopropanemethanamine is a research chemical with the molecular formula C14H15N and a molecular weight of 197.28 g/mol. It is also known by its IUPAC name, (1-naphthalen-2-ylcyclopropyl)methanamine. This compound features a cyclopropane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)cyclopropanemethanamine can be achieved through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination . Another method includes the use of enolate arylbromide cross-coupling reactions and alkene oxidative cleavage to prepare keto-aldehyde precursors, which are then cyclized to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Naphthyl)cyclopropanemethanamine is a valuable compound in scientific research due to its unique structure and reactivity. It is used in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets and pathways. The naphthalene moiety allows it to engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can participate in strain-induced reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)methanamine: Similar structure but lacks the cyclopropane ring.
2-(Aminomethyl)naphthalene: Another naphthalene derivative with an amine group.
Uniqueness
1-(2-Naphthyl)cyclopropanemethanamine is unique due to the presence of both a naphthalene moiety and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1-naphthalen-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2 |
InChI Key |
YADRRSACJDVQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)

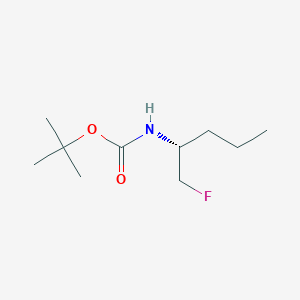
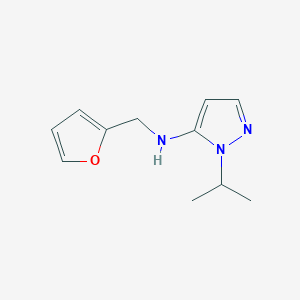
![4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
